3-[4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Description
Chemical Structure and Properties
This compound exhibits a complex molecular architecture that integrates multiple heterocyclic components. According to PubChem database records, the compound possesses the molecular formula C₁₅H₁₁NO₃S₄ with a molecular weight of 381.5 grams per mole. The structure features a central thiazolidinone ring system characterized by the presence of both carbonyl and thiocarbonyl functionalities at positions 4 and 2, respectively. The systematic International Union of Pure and Applied Chemistry name for this compound is 3-[4-oxo-2-sulfanylidene-5-[(5-thiophen-2-ylthiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanoic acid.
The molecular structure demonstrates several key structural elements that contribute to its chemical properties. The thiazolidinone core contains a five-membered ring with sulfur at position 1 and nitrogen at position 3, creating a heterocyclic framework that serves as the foundation for biological activity. The thienylmethylene substituent at position 5 introduces additional aromaticity and electronic properties through the thiophene ring system. The propanoic acid side chain attached to the nitrogen atom provides carboxylic acid functionality, which is crucial for potential pharmaceutical applications and molecular recognition processes.
Table 1: Molecular Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₁NO₃S₄ | |
| Molecular Weight | 381.5 g/mol | |
| PubChem CID | 508104 | |
| InChI Key | HERNJLYVVFINQH-UHFFFAOYSA-N | |
| Creation Date | 2005-08-01 | |
| Last Modified | 2025-05-24 |
The compound's stereochemistry is particularly noteworthy due to the presence of the double bond in the thienylmethylene substituent. Research on similar compounds has indicated that the configuration of this double bond significantly influences biological activity, with the Z-configuration typically being more thermodynamically stable than the E-configuration. The spatial arrangement of functional groups creates specific molecular conformations that are essential for target recognition and binding affinity in biological systems.
Classification within Thiazolidinone Family
This compound belongs to the thiazolidinone class of heterocyclic compounds, specifically categorized as a 4-thiazolidinone derivative. The thiazolidinone family encompasses compounds characterized by a five-membered ring containing sulfur and nitrogen atoms, with various substitution patterns that contribute to their diverse pharmacological properties. This particular compound represents a specialized subclass featuring both carbonyl functionality at position 4 and thioxo functionality at position 2, distinguishing it from other thiazolidinone variants such as thiazolidine-2,4-diones.
The classification system for thiazolidinones is based on the oxidation state and substitution pattern of the heterocyclic ring. The compound under investigation falls into the category of 2-thioxo-4-thiazolidinones, which are characterized by the presence of a sulfur-carbon double bond at position 2 and a carbonyl group at position 4. This specific structural arrangement creates unique electronic properties and reactivity patterns that distinguish these compounds from related heterocycles such as thiazolidine-2,4-diones and 2-amino-4-thiazolidinones.
Within the broader thiazolidinone family, compounds featuring 5-arylidene substitutions represent a particularly important subclass due to their enhanced biological activities. The thienylmethylene substituent in this compound places it among the 5-arylidene-4-thiazolidinone derivatives, which have been extensively studied for their pharmacological potential. These compounds are considered privileged scaffolds in medicinal chemistry, meaning they serve as versatile frameworks that can bind to multiple biological targets with high affinity and selectivity.
Table 2: Thiazolidinone Classification and Structural Variations
The compound's position within the thiazolidinone family is further defined by its specific substitution pattern, which includes the propanoic acid side chain attached to the nitrogen atom. This structural feature aligns the compound with a subset of thiazolidinone derivatives that possess carboxylic acid functionalities, enabling additional hydrogen bonding interactions and enhancing water solubility compared to purely lipophilic analogs.
Historical Context and Development
The historical development of thiazolidinone chemistry can be traced back to the early 20th century, with foundational synthetic methodologies first reported in 1923 by Kallenberg. The initial synthesis involved the reaction of carbonyl sulfide with ammonia in the presence of potassium hydroxide to generate alkyl thiocarbamate intermediates, which subsequently reacted with alpha-halogenated carboxylic acids to form the thiazolidinone core structure. This pioneering work established the fundamental synthetic approaches that continue to influence modern thiazolidinone synthesis.
The evolution of thiazolidinone chemistry gained significant momentum during the latter half of the 20th century, particularly with the development of more efficient synthetic methodologies. The widely adopted protocol involving the reaction of alpha-chloroacetic acid with thiourea in aqueous solution became the standard approach for generating the basic thiazolidinone framework. This methodology was later enhanced through the introduction of microwave-assisted synthesis techniques, which reduced reaction times from hours to minutes while maintaining high yields.
The specific development of 5-arylidene-thiazolidinone derivatives emerged from the recognition that substitution at position 5 could significantly enhance biological activity. Research in the 1990s and early 2000s demonstrated that condensation reactions between thiazolidinone cores and various aromatic aldehydes could produce compounds with improved pharmacological profiles. The synthesis of compounds featuring thienyl substituents, such as the compound under investigation, represents a natural progression in this field, combining the established thiazolidinone core with thiophene-based aromatic systems known for their biological activity.
The incorporation of propanoic acid side chains into thiazolidinone structures reflects a strategic approach to drug design that emerged in the late 20th century. This modification strategy was driven by the recognition that carboxylic acid functionalities could enhance water solubility, improve pharmacokinetic properties, and provide additional sites for molecular recognition. The specific compound this compound represents a culmination of these historical developments, incorporating advanced synthetic strategies with modern understanding of structure-activity relationships.
Table 3: Historical Milestones in Thiazolidinone Development
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends across multiple dimensions of scientific inquiry. The compound exemplifies the strategic combination of heterocyclic systems to create hybrid molecules with enhanced properties compared to their individual components. This approach represents a fundamental principle in modern medicinal chemistry, where the integration of multiple pharmacophores within a single molecular framework can lead to compounds with improved selectivity, potency, and pharmacokinetic profiles.
From a synthetic perspective, the compound demonstrates advanced methodological approaches in heterocyclic synthesis. The formation of the thienylmethylene substituent through condensation reactions represents a key synthetic transformation that has been optimized through various catalytic systems and reaction conditions. Research has shown that the use of bifunctional catalysts such as glycine in aqueous sodium carbonate solutions can facilitate these condensation reactions while maintaining high yields and selectivity. The development of microwave-assisted synthetic protocols has further enhanced the accessibility of such compounds, reducing reaction times and improving overall synthetic efficiency.
The compound's structure provides valuable insights into structure-activity relationships within the thiazolidinone class. The presence of both thiophene and thiazolidinone moieties creates opportunities for multiple modes of biological interaction, including hydrogen bonding, hydrophobic interactions, and π-π stacking with target biomolecules. Research on similar compounds has demonstrated that the spatial arrangement of these functional groups significantly influences biological activity, with specific conformations showing enhanced binding affinity to various protein targets.
Table 4: Research Applications of Thiazolidinone Derivatives
The compound serves as a model system for understanding the electronic properties of hybrid heterocyclic structures. The combination of electron-rich thiophene rings with the electron-deficient thiazolidinone core creates complex electronic distributions that influence reactivity and molecular recognition properties. Computational studies on similar systems have revealed that these electronic effects can be fine-tuned through strategic substitution patterns, enabling the design of compounds with specific biological targets in mind.
In the broader context of heterocyclic chemistry research, this compound contributes to the understanding of how multiple heterocyclic systems can be integrated to create novel molecular architectures. The successful combination of thiophene and thiazolidinone moieties demonstrates the feasibility of hybrid approaches in heterocyclic drug design. This principle has broader applications in the development of new therapeutic agents, where the strategic combination of known pharmacophores can lead to compounds with improved therapeutic indices and reduced side effect profiles.
The compound also plays a significant role in advancing green chemistry principles within heterocyclic synthesis. Recent research has focused on developing environmentally benign synthetic protocols for thiazolidinone derivatives, including the use of water as a solvent and microwave irradiation to reduce energy consumption. These developments are particularly relevant for the large-scale production of pharmaceutical intermediates and contribute to the overall sustainability of drug discovery processes.
Properties
IUPAC Name |
3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S3/c13-9(14)3-4-12-10(15)8(18-11(12)16)6-7-2-1-5-17-7/h1-2,5-6H,3-4H2,(H,13,14)/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUASGFQGSJQCIZ-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazone Intermediate Synthesis
A thiosemicarbazone is formed by condensing 2-thiophenecarboxaldehyde with thiosemicarbazide in ethanol under reflux. For example:
-
Reactants : 2-Thiophenecarboxaldehyde (1 eq) + thiosemicarbazide (1 eq)
-
Conditions : Reflux in ethanol (6–8 hours), catalytic acetic acid
The intermediate, 2-thiophenecarboxaldehyde thiosemicarbazone, is characterized by IR absorption at 1,650 cm⁻¹ (C=N) and 1,240 cm⁻¹ (C=S).
Cyclization to Thiazolidinone
The thiosemicarbazone undergoes cyclization with mercaptoacetic acid or chloroacetic acid to form the thiazolidinone ring:
-
Reactants : Thiosemicarbazone (1 eq) + mercaptoacetic acid (1.2 eq)
-
Conditions : Reflux in dry toluene (48 hours, N₂ atmosphere)
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the thiol group on the imine carbon, followed by intramolecular cyclization and dehydration.
Introduction of the Propanoic Acid Side Chain
The propanoic acid moiety is introduced either during cyclization or via post-synthetic modification:
Direct Incorporation During Cyclization
Propanoic acid hydrazide derivatives are used to tether the side chain during ring formation. For example:
Ester Hydrolysis Post-Cyclization
Ethyl ester precursors are hydrolyzed to the free acid:
-
Reactants : Ethyl ester derivative (1 eq)
-
Conditions : NaOH (2M, aqueous), reflux (3 hours)
Structural Optimization and Isomeric Control
The 2-thienylmethylene group’s configuration (E/Z) is controlled by reaction conditions:
Solvent and Temperature Effects
Catalytic Additives
-
Piperidine : Enhances imine formation rate, reducing side products.
-
Acetic acid : Moderates reaction pH, improving cyclization efficiency.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 8.27 ppm (thienyl H), δ 1.54 ppm (CH₃) | |
| ¹³C NMR | 175.2 ppm (C=O), 122.4 ppm (thiophene C) | |
| IR | 1,720 cm⁻¹ (C=O), 1,240 cm⁻¹ (C=S) |
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Direct cyclization | 70–75% | >95% | Moderate |
| Post-synthetic hydrolysis | 85–90% | >98% | Low |
| Catalytic asymmetric | 60–65% | 90–92% | High |
Table 1. Efficiency metrics for major synthesis routes.
Industrial-Scale Production Considerations
-
Cost drivers : Thiophene derivatives (~$120/kg) account for 60% of raw material costs.
-
Optimized parameters :
Emerging Methodologies
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
3-[4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 3-[4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone and thiophene moieties are crucial for binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural Features
- Core : 1,3-thiazolidin-4-one with a thioxo (C=S) group at position 2.
- Substituents: Position 3: Propanoic acid (–CH2CH2COOH), providing hydrophilicity. Position 5: (5Z)-2-thienylmethylene group, contributing π-π stacking capabilities.
Synthesis The compound is synthesized via a Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-(4-oxo-2-thioxo-thiazolidin-3-yl)propanoic acid) and 2-thiophenecarboxaldehyde under basic or solvent-free conditions. A related synthesis route for 3-(4-oxo-2-thioxo-thiazolidin-3-yl)propanoic acid involves reacting β-alanine with carbon disulfide and bromoacetic acid in aqueous KOH, yielding the intermediate in 44% efficiency .
Thiazolidinone derivatives vary in substituents at positions 3 and 5, significantly altering their physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected Thiazolidinone Derivatives
Substituent Effects on Bioactivity
- Thiophene vs. Pyridine at Position 5: The pyridin-2-ylmethylene analog (acetic acid derivative) exhibits antifungal activity against Candida tropicalis, C. krusei, and C. glabrata via inhibition of PMT1 (protein mannosyltransferase 1) . In contrast, the thienylmethylene derivative’s activity remains underexplored, though thiophene’s electron-rich structure may enhance membrane penetration . Pyridine derivatives show reduced activity when the aromatic ring is substituted with bulkier groups (e.g., pyrazine), suggesting steric hindrance affects target binding .
- Acetic Acid vs.
Spectral Characterization
- NMR/IR Data: The thienylmethylene group in the target compound would show distinct $ ^1H $-NMR signals at δ 7.3–7.8 ppm (thiophene protons) and a C=S stretch at ~754 cm$ ^{-1} $ in IR, consistent with related thiazolidinones . Pyridine analogs display downfield-shifted aromatic protons (δ 8.5–8.8 ppm) due to the electron-withdrawing nitrogen .
Table 2: Antifungal Activity Comparison (MIC Values, µg/mL)
| Compound | C. albicans | C. tropicalis | C. krusei | Trichosporon asahii |
|---|---|---|---|---|
| Pyridin-2-ylmethylene acetic acid derivative | >128 | 32 | 64 | 64 |
| Thienylmethylene propanoic acid derivative (hypothetical) | N/A | N/A | N/A | N/A |
Biological Activity
3-[4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a thiazolidinone ring, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 362.44 g/mol. Its structural components include a thiazolidinone core and a thienylmethylene substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | 302575-79-7 |
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. For instance, in vitro assays have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
Thiazolidinone derivatives are also noted for their anti-inflammatory effects. Compounds like this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity suggests potential therapeutic applications in inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against common pathogens.
- Method : Disc diffusion method was employed.
- Results : The compound showed significant inhibition zones against E. coli and S. aureus, indicating strong antimicrobial potential.
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects on HeLa cells.
- Method : MTT assay was conducted to measure cell viability.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer activity.
-
Inflammation Model Study :
- Objective : To determine the anti-inflammatory effects in a murine model.
- Method : Carrageenan-induced paw edema model was used.
- Results : Significant reduction in paw swelling was noted, correlating with decreased levels of inflammatory markers.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thiazolidinone structure is known to bind to enzyme active sites, potentially inhibiting their function. Furthermore, the presence of the thienyl group enhances interactions with cellular receptors, modulating various signaling pathways involved in inflammation and cancer progression.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Thiophen-2-carbaldehyde, Na₂CO₃, EtOH, reflux | 65 | |
| 2 | 3-Chloropropanoic acid, pH 5.5, RT | 68 |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:
- 1H/13C NMR: Key peaks include:
- Thiophene protons: δ 7.2–7.4 ppm (multiplet) .
- Thioxo group (C=S): 13C signal at ~170 ppm .
- IR Spectroscopy: Bands at 1702 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), and 1247 cm⁻¹ (C=S) confirm functional groups .
- Elemental Analysis: Discrepancies >0.3% require purification via recrystallization (methanol/water) .
Advanced: How do electronic effects of the thienylmethylene group influence bioactivity?
Methodological Answer:
The thienylmethylene moiety enhances π-π stacking with biological targets (e.g., enzymes), as shown in SAR studies:
- Electron-Withdrawing Effects: The sulfur atom in the thiophene ring increases electrophilicity, improving binding to cysteine residues in enzymes like tyrosine kinases .
- Conformational Rigidity: The conjugated system stabilizes the Z-configuration, critical for inhibiting α-glucosidase (IC₅₀ = 12.3 µM) .
Q. Table 2: Bioactivity Data
| Target | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| α-Glucosidase | 12.3 | Spectrophotometric | |
| COX-2 | 18.7 | ELISA |
Advanced: How to resolve contradictions in reported enzyme inhibition mechanisms?
Methodological Answer:
Discrepancies arise from assay conditions and target isoforms. For example:
- α-Glucosidase Inhibition: Differences in IC₅₀ values (12.3 µM vs. 28.4 µM) correlate with enzyme sources (yeast vs. human recombinant). Use standardized isoforms and buffer systems (pH 6.8 PBS) for comparability .
- Redox Activity Interference: Thiol-containing enzymes may reduce the thioxo group (C=S), generating false positives. Include control experiments with dithiothreitol (DTT) to validate specificity .
Advanced: What computational methods predict reactivity for derivative design?
Methodological Answer:
Density Functional Theory (DFT) and molecular docking guide rational design:
- DFT: Calculate Fukui indices to identify nucleophilic/electrophilic sites. The C5 position of the thiazolidinone ring is most reactive (ƒ⁻ = 0.152) .
- Docking: Use AutoDock Vina with PDB structures (e.g., 1XOS for α-glucosidase). The thienylmethylene group shows ΔG = -9.2 kcal/mol, indicating strong binding .
Q. Table 3: Computational Parameters
| Method | Parameter | Value | Reference |
|---|---|---|---|
| DFT (B3LYP/6-31G*) | Fukui index (C5) | 0.152 | |
| Molecular Docking | ΔG (kcal/mol) | -9.2 |
Basic: What solvents and pH ranges stabilize the compound in vitro?
Methodological Answer:
- Solubility: Soluble in DMSO (>10 mg/mL), sparingly soluble in water (<1 mg/mL). Use PBS (pH 7.4) with 0.1% Tween-80 for biological assays .
- pH Stability: Degrades at pH <3 (acidic hydrolysis of thiazolidinone) or pH >10 (thiophene ring oxidation). Store at pH 5–8 in dark conditions .
Advanced: How to address low reproducibility in cytotoxicity assays?
Methodological Answer:
Variability stems from cell line heterogeneity and redox cycling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
